Sotagliflozin is a synthetic C-aryl glucoside and the first-in-class dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2). For procurement and material selection, it is characterized as a white to off-white solid with negligible aqueous solubility, necessitating specialized solid-state formulation strategies such as solid dispersions or specific excipient matrices to achieve bioavailability [1]. Unlike highly selective SGLT2 inhibitors, its structural modifications allow it to bind both transporters, making it an essential reference material for dual-pathway metabolic modeling, scale-up process development, and advanced pharmacological benchmarking [2].
Substituting Sotagliflozin with mainstream SGLT2 inhibitors like Empagliflozin or Dapagliflozin fundamentally compromises experimental models requiring gastrointestinal SGLT1 modulation [1]. While selective gliflozins effectively block renal glucose reabsorption, they lack the necessary affinity to delay intestinal glucose uptake, thereby failing to trigger the subsequent release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) [2]. Even Canagliflozin, which exhibits mild SGLT1 cross-reactivity, has a 150-fold selectivity for SGLT2, whereas Sotagliflozin maintains a tight 20-fold selectivity ratio, making it the only viable procurement choice for true dual-transporter inhibition [1].
Sotagliflozin was specifically engineered to inhibit both SGLT1 and SGLT2, yielding an IC50 of 36 nM for human SGLT1 and 1.8 nM for human SGLT2, which translates to a 20-fold selectivity for SGLT2 over SGLT1 [1]. In direct contrast, Empagliflozin demonstrates a 2700-fold selectivity, and Dapagliflozin shows a 1200-fold selectivity for SGLT2 [2]. This massive quantitative gap in SGLT1 affinity means that standard SGLT2 inhibitors cannot be used as substitutes in assays requiring robust intestinal SGLT1 blockade.
| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |
| Target Compound Data | Sotagliflozin (20-fold selectivity; SGLT1 IC50 = 36 nM) |
| Comparator Or Baseline | Empagliflozin (2700-fold selectivity) and Dapagliflozin (1200-fold selectivity) |
| Quantified Difference | Sotagliflozin exhibits >60x to 135x stronger relative affinity for SGLT1 compared to mainstream SGLT2 inhibitors. |
| Conditions | Human SGLT1 and SGLT2 in vitro binding assays |
Buyers must procure Sotagliflozin for dual-pathway assays, as selective SGLT2 inhibitors completely fail to provide the necessary SGLT1 binding affinity.
During the scale-up and synthesis of Sotagliflozin, the isolation of the active pharmaceutical ingredient is highly dependent on the polymorphic form. The anhydrous 'Form I' of Sotagliflozin, crystallized from a methanol/water mixture (>70/30), acts as a methanol solvate wet cake that desolvates rapidly upon drying [1]. Compared to crude reaction mixtures or less stable intermediates, Form I provides significantly faster filtration times and superior impurity purging, consistently yielding >99.5% purity at the multi-hundred kilogram scale [1].
| Evidence Dimension | Filtration efficiency and impurity purging during scale-up |
| Target Compound Data | Form I Sotagliflozin (crystallized from >70/30 MeOH/water) |
| Comparator Or Baseline | Standard crude extraction or unoptimized polymorphic mixtures |
| Quantified Difference | Form I provides rapid filtration, consistent >99.5% purity, and rapid desolvation compared to standard crude isolation. |
| Conditions | Multi-kilogram scale-up synthesis and API isolation |
For formulation and manufacturing procurement, specifying or achieving Form I Sotagliflozin is critical to ensure reproducible dissolution, handling, and high API purity.
The dual inhibition profile of Sotagliflozin results in unique downstream pharmacodynamic effects that cannot be replicated by selective SGLT2 inhibitors. Because Sotagliflozin effectively blocks intestinal SGLT1, it delays local glucose absorption, which in turn significantly increases the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY)[1]. In contrast, highly selective SGLT2 inhibitors like Empagliflozin do not induce this GLP-1 increase because they lack the necessary SGLT1 inhibitory action in the gut [2].
| Evidence Dimension | GLP-1 and PYY Secretion Enhancement |
| Target Compound Data | Sotagliflozin (Significantly increases GLP-1 and PYY via intestinal SGLT1 inhibition) |
| Comparator Or Baseline | Empagliflozin (Fails to increase GLP-1 due to lack of SGLT1 inhibition) |
| Quantified Difference | Sotagliflozin triggers incretin release (GLP-1) whereas highly selective SGLT2 inhibitors maintain baseline GLP-1 activity. |
| Conditions | In vivo metabolic models following oral administration |
Researchers modeling incretin-related metabolic pathways must select Sotagliflozin, as standard SGLT2 inhibitors will not trigger the required GLP-1 response.
Because Sotagliflozin uniquely inhibits both SGLT1 and SGLT2 (with a tight 20-fold selectivity ratio), it is the premier reference compound for in vivo models investigating the simultaneous effects of renal glycosuria and intestinal GLP-1/PYY secretion [1].
Sotagliflozin serves as an essential positive control in high-throughput screening assays designed to evaluate novel dual SGLT1/2 inhibitors, providing a reliable 36 nM IC50 baseline for SGLT1 that selective gliflozins cannot offer [2].
Due to its negligible aqueous solubility and specific crystallization behavior (e.g., the rapid-filtering Form I methanol solvate), Sotagliflozin is highly relevant for industrial formulation scientists developing advanced solid dispersions or specialized excipient matrices for poorly soluble APIs [3].
Health Hazard